(Z)-4-butoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-4-5-12-26-15-8-6-14(7-9-15)19(23)21-20-22(2)17-11-10-16(28(3,24)25)13-18(17)27-20/h6-11,13H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIHWPNVFDYBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-butoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound belonging to the benzamide class, characterized by a complex structure that includes a butoxy group and a methylsulfonyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory applications.
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : Approximately 346.44 g/mol
- Structure : The compound features a benzothiazole moiety, which is known for its diverse biological activities.
The biological activity of this compound is hypothesized to be linked to its interactions with various biological targets. For instance, benzothiazole derivatives are often studied for their ability to inhibit certain enzymes or receptors involved in disease pathways. The specific binding affinities and mechanisms of action for this compound require further experimental validation through methods such as computational docking studies and radiolabeled assays.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including compounds structurally related to this compound. For example:
- Cell Proliferation Inhibition : Related compounds have demonstrated significant inhibition of cancer cell proliferation in various lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .
- Apoptosis Induction : Compounds similar to this benzothiazole derivative have shown the ability to promote apoptosis and induce cell cycle arrest at specific concentrations, indicating their potential as anticancer agents .
Anti-inflammatory Effects
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Inhibition of A431, A549, H1299 cell proliferation |
| PMX610 | Selective anti-tumor properties in human cancer lines | |
| Apoptosis Induction | Similar benzothiazole derivatives | Induction of apoptosis and cell cycle arrest |
| Anti-inflammatory | Various benzothiazole derivatives | Inhibition of IL-6 and TNF-α production |
Case Studies
- Synthesis and Evaluation : A study synthesized novel benzothiazole compounds and evaluated their biological activity. Among these, a compound analogous to this compound exhibited promising results against various cancer cell lines .
- Structure-Activity Relationship (SAR) : Research into the SAR of benzothiazole derivatives has revealed that modifications at specific positions can enhance anticancer efficacy while reducing toxicity. This emphasizes the importance of structural variations in developing effective therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
(a) Cyano vs. Butoxy Substituents
The compound (Z)-4-cyano-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide () replaces the butoxy group with a cyano (-CN) group. This substitution significantly alters electronic properties:
- Polarity: The cyano group increases polarity compared to the butoxy group, which may affect solubility and pharmacokinetics .
(b) Dual Methylsulfonyl Substituents
The compound (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide () introduces a second methylsulfonyl group on the benzamide ring. Key differences include:
- Enhanced Sulfonyl Interactions : Dual sulfonyl groups may improve binding to sulfonamide-binding proteins or enzymes.
Modifications on the Benzo[d]thiazole Core
(a) Azepane Sulfonyl and Fluorine Substitutions
The compound (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide () features:
- Azepane Sulfonyl Group : A seven-membered azepane ring attached to the sulfonyl group, which may enhance lipophilicity and membrane permeability.
- Fluorine at Position 4 : Fluorine’s electronegativity could stabilize the thiazole ring and alter metabolic stability .
(b) Methoxyethyl Side Chain
In (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide (), a methoxyethyl group replaces the methyl group at position 3 of the thiazole. This modification:
- Increases Flexibility : The ethyl chain introduces conformational flexibility.
- Hydrogen Bonding Potential: The methoxy group may participate in hydrogen bonding, influencing target interactions .
(b) Benzamide Derivatives with Active Methylene Compounds
describes the synthesis of benzamide derivatives (e.g., compound 8a ) via reactions with active methylene compounds. These methods could parallel the target compound’s synthesis, particularly in forming the benzamide-thiazole linkage. Key observations include:
Physicochemical and Structural Comparisons
Q & A
Propose a stability study under physiological conditions.
- Protocol :
pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via LC-MS.
Plasma Stability : Add to human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound.
Light Sensitivity : Expose to UV (254 nm) and track photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
